2'-Deoxyguanosine monohydrate
Overview
Description
Synthesis Analysis
The chemical synthesis of 2'-deoxyguanosine derivatives, including 3-methyl-2'-deoxyguanosine, involves a sequence of reactions starting from 2'-deoxyguanosine. This process includes conversion into a tricyclic isopropeno derivative, methylation, and subsequent removal of blocking systems, showcasing the molecule's potential for further chemical modifications and applications in nucleic acid chemistry (Golankiewicz, Ostrowski, & Folkman, 1990).
Molecular Structure Analysis
Investigations into the hydration structures of 2'-deoxyguanosine through IR-UV double resonance spectroscopy reveal insights into the molecule's interactions with water. These studies, comparing mono- and dihydrated clusters of 2'-deoxyguanosine with those of guanosine, highlight the minimal influence of the absence of the 2'-OH group on the molecule's structural properties in its monohydrated form. Furthermore, theoretical calculations and spectroscopy analyses provide a deeper understanding of the molecule's behavior in hydrated states (Asami, Urashima, & Saigusa, 2009).
Chemical Reactions and Properties
Research on the alkylation of 2'-deoxyguanosine with diazoalkanes explores the molecule's reactivity towards chemical modifications, leading to various alkylated products. These findings contribute to our understanding of the chemical behavior of 2'-deoxyguanosine and its potential for creating novel nucleoside analogs (Farmer, Foster, Jarman, & Tisdale, 1973).
Scientific Research Applications
Biochemical Applications : Efficient protocols for obtaining 2'-amino-2'-deoxyguanosine and its phosphoramidite derivatives, useful for incorporation into oligonucleotides, were developed, indicating applications in biochemical research (Dai et al., 2006).
Hydration Structure Studies : The presence of a 2'-hydroxy group in 2'-deoxyguanosine hydrates influences the stabilization of specific dihydrate structures, suggesting its role in hydration studies (Asami, Urashima, & Saigusa, 2009).
Chemical Reaction Analysis : 2′-Deoxyguanosine's reaction with glyceraldehyde forms specific compounds, demonstrating its application in studying nucleoside reactions (Ochs & Severin, 1994).
DNA Damage Studies : The efficient generation of 2'-deoxyguanosin-N1-yl radical from N-aryloxy-naphthalimide facilitates studies on DNA damage mechanisms (Zheng & Greenberg, 2020).
Nucleoside-Based Therapeutics : Rapid routes to N2-aryl-2′-deoxyguanosine nucleosides were demonstrated, providing potential applications in nucleoside-based therapeutics (Potter, Mccague, & Jarman, 1992).
Thermosensitive Material Development : 2'-Deoxyguanosine derivatives can self-assemble into thermosensitive supramolecules, offering new avenues for smart thermosensitive material development (Betancourt & Rivera, 2009).
Fluorescence Studies : Weakening of intermolecular hydrogen bonding in the S1 state of 2′-deoxyguanosine leads to fluorescence strengthening, which is significant for fluorescence studies (Liu et al., 2012).
Singlet Oxygen Oxidation Research : The main singlet oxygen oxidation products of 2'-deoxyguanosine were identified, aiding in understanding its oxidation mechanism (Ravanat & Cadet, 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSCQUCOIRGCEJ-FPKZOZHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601036032 | |
Record name | 2'-Deoxyguanosine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601036032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxyguanosine monohydrate | |
CAS RN |
207121-55-9, 312693-72-4 | |
Record name | 2′-Deoxyguanosine hydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207121-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxyguanosine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601036032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2´-Deoxyguanosine Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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